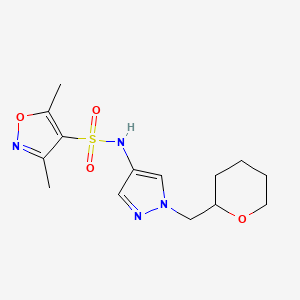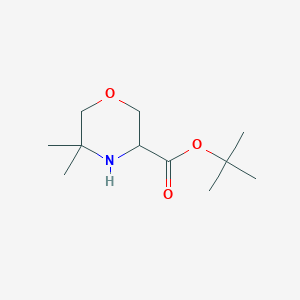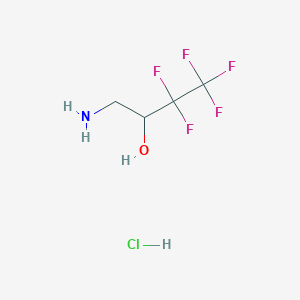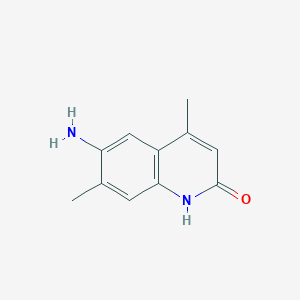
6-Amino-4,7-dimethylquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4,7-dimethylquinolin-2-ol (ADQ) is an organic compound that falls under the class of quinoline derivatives. It has a molecular formula of C11H12N2O and a molecular weight of 188.23 . It is primarily used for research and development .
Molecular Structure Analysis
The IUPAC name for ADQ is 6-amino-4,7-dimethyl-2(1H)-quinolinone . The InChI code is 1S/C11H12N2O/c1-6-4-11(14)13-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving ADQ are not detailed in the literature, quinoline derivatives are known to participate in various reactions. For instance, they can undergo iron-catalyzed cross-coupling reactions with alkyl Grignard reagents .科学的研究の応用
Synthesis and Medicinal Applications
- Quinoline derivatives have been synthesized for various applications, including as potent apoptosis inducers and anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has shown efficacy in inducing apoptosis with excellent blood-brain barrier penetration, demonstrating potential as an anticancer clinical candidate (Sirisoma et al., 2009).
Chemical Synthesis and Reactivity
- Quinoline derivatives have been utilized in the synthesis of novel ligands with increased binding affinity for specific protein domains. The use of Buchwald-Hartwig chemistry enabled the selective amination of an aryl bromide to synthesize 6-heterocyclic substituted 2-aminoquinolines, providing ligands for the Src homology 3 domain with enhanced affinity (Smith et al., 2008).
Analytical Chemistry Applications
- In analytical chemistry, quinoline derivatives have been applied for the comprehensive profiling and quantitation of amine group-containing metabolites, including amino acids, biogenic amines, and neurotransmitters. The derivatives facilitate fractionation and quantification using liquid chromatography-electrospray ionization-mass spectrometry (Boughton et al., 2011).
Material Science and Corrosion Inhibition
- Novel quinoline derivatives have been evaluated as green corrosion inhibitors for mild steel in acidic media. The study demonstrated that these compounds, particularly 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, exhibit significant corrosion mitigation effects, highlighting their potential as environmentally friendly corrosion inhibitors (Singh et al., 2016).
Fluorescence Sensing and Imaging
- Quinoline-based isomers have been synthesized to compare their fluorescence sensing properties for Al3+ and Zn2+ ions. The study found that these compounds, due to their distinct structural features, show varying fluorescence enhancements upon binding to these metal ions, indicating their utility in selective metal ion sensing and imaging applications (Hazra et al., 2018).
Safety and Hazards
The safety information for ADQ indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
6-amino-4,7-dimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-11(14)13-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUBSEKKJZBCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857782-02-6 |
Source


|
| Record name | 6-amino-4,7-dimethylquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658468.png)
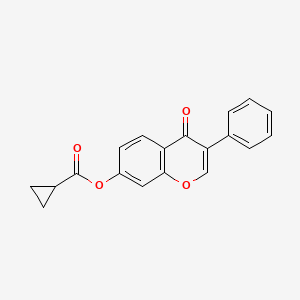
![2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione](/img/structure/B2658471.png)



![N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2658478.png)
![N-(2,2-dimethoxyethyl)-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2658479.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658480.png)
